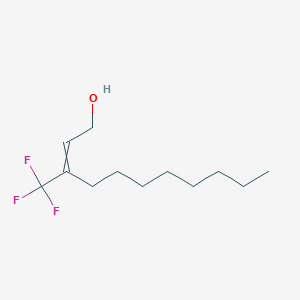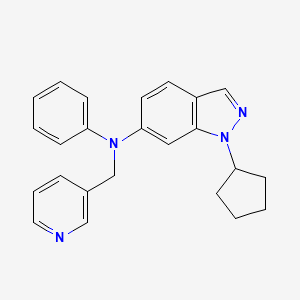
1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)- can be achieved through various synthetic routes. One common method involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Another approach includes the reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as tert-butyl nitrite.
Reduction: Reductive cyclization reactions are commonly employed in its synthesis.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include Cu(OAc)2, tert-butyl nitrite, and various organometallic reagents. Reaction conditions often involve the use of solvents like DMSO and atmospheric oxygen .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reductive cyclization can produce various substituted indazoles .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of phosphoinositide 3-kinase δ, thereby modulating signaling pathways involved in cell proliferation and survival . Additionally, its anticancer activity is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-3-amine Derivatives: These compounds share a similar indazole core and have been studied for their antitumor activity.
6-Substituted Aminoindazole Derivatives: These compounds have shown potent anti-proliferative activity against cancer cells.
Uniqueness
1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)- stands out due to its unique combination of substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific molecular targets and pathways makes it a promising candidate for further research and development .
Propiedades
Número CAS |
652159-12-1 |
|---|---|
Fórmula molecular |
C24H24N4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-cyclopentyl-N-phenyl-N-(pyridin-3-ylmethyl)indazol-6-amine |
InChI |
InChI=1S/C24H24N4/c1-2-8-21(9-3-1)27(18-19-7-6-14-25-16-19)23-13-12-20-17-26-28(24(20)15-23)22-10-4-5-11-22/h1-3,6-9,12-17,22H,4-5,10-11,18H2 |
Clave InChI |
VXERLSAKKAPSIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C3=C(C=CC(=C3)N(CC4=CN=CC=C4)C5=CC=CC=C5)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


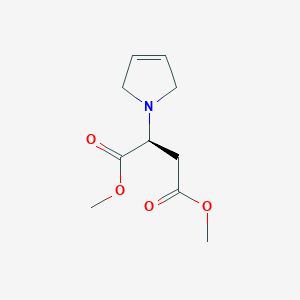

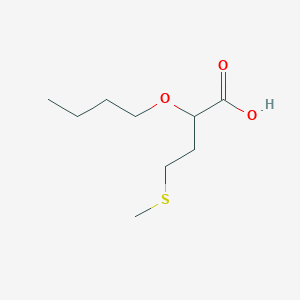
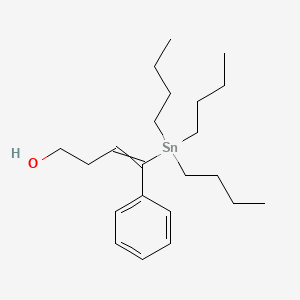
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)


![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)



